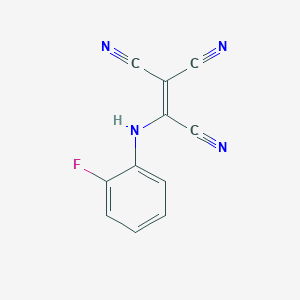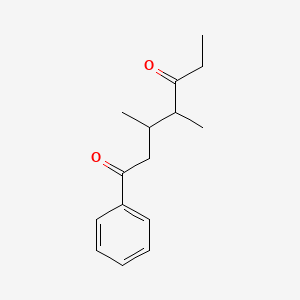![molecular formula C36H34O2 B14316051 2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one) CAS No. 106017-43-0](/img/no-structure.png)
2,2'-([1,1'-Biacenaphthylene]-3,3'-diyl)bis(2-methylpentan-3-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) is a complex organic compound that belongs to the class of biaryl ketones. This compound is characterized by the presence of two acenaphthylene units connected through a central carbonyl bridge, with each acenaphthylene unit further substituted with a 2-methylpentan-3-one group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) typically involves the following steps:
Formation of Acenaphthylene Units: The initial step involves the synthesis of acenaphthylene units through cyclization reactions of appropriate precursors.
Coupling Reaction: The acenaphthylene units are then coupled using a suitable coupling agent to form the biaryl structure.
Substitution Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the acenaphthylene units.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Friedel-Crafts acylation reactions typically use aluminum chloride (AlCl3) as a catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted biaryl ketones.
Wissenschaftliche Forschungsanwendungen
2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2’-([1,1’-Biphenyl]-3,3’-diyl)bis(2-methylpentan-3-one)
- 2,2’-([1,1’-Binaphthyl]-3,3’-diyl)bis(2-methylpentan-3-one)
- 2,2’-([1,1’-Bipyridyl]-3,3’-diyl)bis(2-methylpentan-3-one)
Uniqueness
2,2’-([1,1’-Biacenaphthylene]-3,3’-diyl)bis(2-methylpentan-3-one) is unique due to its biaryl structure with acenaphthylene units, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
| 106017-43-0 | |
Molekularformel |
C36H34O2 |
Molekulargewicht |
498.7 g/mol |
IUPAC-Name |
2-methyl-2-[1-[3-(2-methyl-3-oxopentan-2-yl)acenaphthylen-1-yl]acenaphthylen-3-yl]pentan-3-one |
InChI |
InChI=1S/C36H34O2/c1-7-31(37)35(3,4)29-17-15-21-11-9-13-23-25(19-27(29)33(21)23)26-20-28-30(36(5,6)32(38)8-2)18-16-22-12-10-14-24(26)34(22)28/h9-20H,7-8H2,1-6H3 |
InChI-Schlüssel |
XMXYSCDOCBLOGT-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C(C)(C)C1=C2C=C(C3=CC=CC(=C32)C=C1)C4=CC5=C(C=CC6=C5C4=CC=C6)C(C)(C)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N,N-Dimethyl-3-[(2-phenylquinazolin-4-yl)oxy]propan-1-amine](/img/structure/B14315995.png)

![N-{2-[(4-Hydroxybut-2-yn-1-yl)oxy]phenyl}acetamide](/img/structure/B14316006.png)

![1-{[Dimethyl(phenyl)silyl]methyl}pyrrolidine](/img/structure/B14316024.png)


